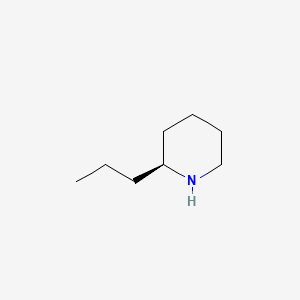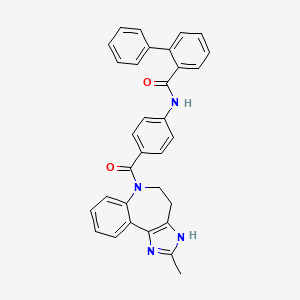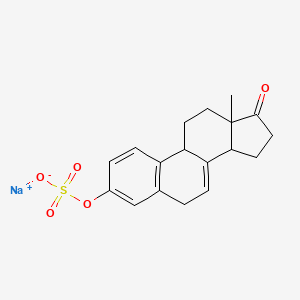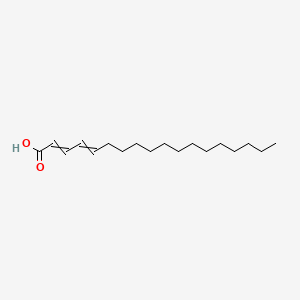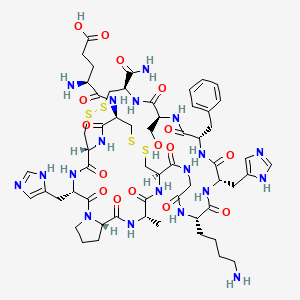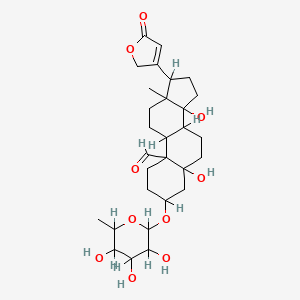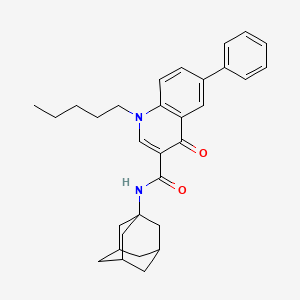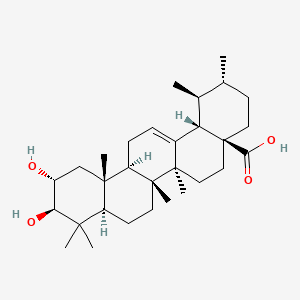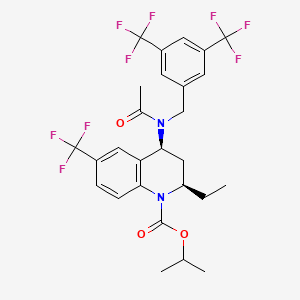
CP-532623
Overview
Description
CP-532623 is a potent inhibitor of cholesteryl ester transfer protein, which plays a crucial role in the regulation of high-density lipoprotein cholesterol levels. This compound is structurally related to Torcetrapib and exhibits highly lipophilic properties . This compound has been extensively studied for its potential therapeutic applications in cardiovascular diseases, particularly in elevating high-density lipoprotein cholesterol levels .
Mechanism of Action
Target of Action
CP-532623, also known as (2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester, is primarily targeted at the Cholesteryl Ester Transfer Protein (CETP) . CETP plays a crucial role in the reverse transport of cholesterol, where it facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins .
Mode of Action
This compound acts as a CETP inhibitor . By inhibiting CETP, this compound prevents the transfer of cholesteryl esters from HDL, thereby leading to an increase in HDL cholesterol levels . This mechanism is similar to that of Torcetrapib, a compound to which this compound is structurally related .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the reverse cholesterol transport pathway . By inhibiting CETP, this compound increases HDL cholesterol levels, which can promote the removal of cholesterol from peripheral tissues and its return to the liver for excretion .
Pharmacokinetics
It is known that this compound is highly lipophilic , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. It has been reported that this compound is highly lymphatically transported, and this transport is closely correlated with the drug’s affinity for ex-vivo lymph lipoproteins or triglyceride emulsions .
Result of Action
The primary molecular effect of this compound is the elevation of HDL cholesterol levels . This can potentially lead to a decrease in the risk of atherosclerosis and other cardiovascular diseases, as HDL cholesterol is often referred to as ‘good cholesterol’ due to its role in removing cholesterol from the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, food has been shown to enhance the oral bioavailability of this compound and the proportion of the absorbed dose transported via the lymph . Additionally, the solubility of this compound in mixtures of lipoprotein core and/or surface lipids can influence its lymphatic transport .
Biochemical Analysis
Biochemical Properties
CP-532623 is a CETP inhibitor . CETP plays a crucial role in the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins . By inhibiting CETP, this compound elevates HDL cholesterol levels . The compound’s highly lipophilic properties contribute to its biochemical interactions .
Cellular Effects
This compound exerts pressor effects, observed in both monkeys and human subjects . It has been shown to influence blood pressure, with high-dose this compound producing significantly greater pressor effects despite similar maximal CETP inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CETP . This inhibition leads to an elevation in HDL cholesterol levels . The pressor effects of this compound are believed to be related to the chemotype, given the structural similarities between this compound and other compounds that exert similar effects .
Temporal Effects in Laboratory Settings
In humans, the inhibition of CETP by this compound was observed 48 hours post-dose, whereas blood pressure elevation dissipated by 24 hours . This temporal dissociation suggests that the blood pressure effects of this compound are not directly tied to its CETP inhibition .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be substantially transported into the lymphatic system . The oral bioavailability of this compound was enhanced by food, and the proportion of the absorbed dose transported via the lymph was also increased .
Metabolic Pathways
Its role as a CETP inhibitor suggests it plays a part in the metabolism of lipoproteins .
Transport and Distribution
This compound is highly lymphatically transported . This transport is closely correlated with the drug’s affinity for ex-vivo lymph lipoproteins or triglyceride emulsions .
Subcellular Localization
Given its lipophilic properties and its role in lipid metabolism, it is likely to be found in areas of the cell associated with lipid processing and transport
Preparation Methods
The synthesis of CP-532623 involves a series of chemical reactions that result in the formation of its complex structure. One of the key steps in its synthesis is the formation of the quinolinecarboxylic acid core, which is achieved through a multi-step process involving the use of various reagents and catalysts . The industrial production of this compound typically involves the use of lipid-based drug delivery systems to enhance its oral bioavailability .
Chemical Reactions Analysis
CP-532623 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can result in the formation of dihydroquinoline derivatives .
Scientific Research Applications
CP-532623 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of cholesteryl ester transfer protein inhibition and the development of new inhibitors.
Biology: It is used to study the role of cholesteryl ester transfer protein in lipid metabolism and its impact on high-density lipoprotein cholesterol levels.
Medicine: This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly in elevating high-density lipoprotein cholesterol levels and reducing the risk of atherosclerosis
Industry: It is used in the development of lipid-based drug delivery systems to enhance the oral bioavailability of poorly water-soluble drugs
Comparison with Similar Compounds
CP-532623 is structurally related to several other cholesteryl ester transfer protein inhibitors, including:
Torcetrapib: This compound is a close structural analogue of this compound and exhibits similar lipophilic properties
Anacetrapib: Another cholesteryl ester transfer protein inhibitor that has been studied for its potential therapeutic applications in cardiovascular diseases.
Dalcetrapib: A cholesteryl ester transfer protein inhibitor that has been investigated for its effects on high-density lipoprotein cholesterol levels and cardiovascular risk reduction
This compound is unique in its highly lipophilic properties and its ability to significantly elevate high-density lipoprotein cholesterol levels .
Properties
IUPAC Name |
propan-2-yl (2R,4S)-4-[acetyl-[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F9N2O3/c1-5-20-12-23(21-11-17(25(28,29)30)6-7-22(21)38(20)24(40)41-14(2)3)37(15(4)39)13-16-8-18(26(31,32)33)10-19(9-16)27(34,35)36/h6-11,14,20,23H,5,12-13H2,1-4H3/t20-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPKOWFPVAXQFP-OFNKIYASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F9N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047279 | |
| Record name | CP-532623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261947-38-0 | |
| Record name | CP-532623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261947380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-532623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261947-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-532623 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KK52HG8DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


